N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(2-hydroxynaphthalen-1-yl)methylidene]amino}benzene-1-sulfonamide
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(2-hydroxynaphthalen-1-yl)methylidene]amino}benzene-1-sulfonamide is a sulfonamide derivative featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 3. The sulfonamide moiety is linked to a benzene ring modified by a Schiff base (imine) group derived from 2-hydroxy-1-naphthaldehyde. This structural architecture confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in targeting enzymes or receptors sensitive to aromatic and hydrogen-bonding interactions .
Synthetic routes for analogous compounds often involve multi-step protocols, such as condensation reactions for Schiff base formation, refluxing with hydrazine hydrate (e.g., MeOH/N₂H₄·H₂O systems), or activation with bases like LiH in DMF . While direct synthesis data for this compound are absent in the provided evidence, its structural analogs (e.g., 4-amino-substituted thiadiazolylbenzenesulfonamides) suggest similar synthetic strategies .
Properties
Molecular Formula |
C21H18N4O3S2 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C21H18N4O3S2/c1-2-20-23-24-21(29-20)25-30(27,28)16-10-8-15(9-11-16)22-13-18-17-6-4-3-5-14(17)7-12-19(18)26/h3-13,26H,2H2,1H3,(H,24,25) |
InChI Key |
WWTRZVXDNLSFQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(2-hydroxynaphthalen-1-yl)methylidene]amino}benzene-1-sulfonamide” typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the Naphthalene Moiety: This step might involve a condensation reaction with a naphthalene derivative.
Introduction of the Sulfonamide Group: This can be done through sulfonation reactions followed by amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene moiety.
Reduction: Reduction reactions could target the sulfonamide group or other functional groups.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts might be used to facilitate certain reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures are often studied for their antimicrobial, antifungal, or anticancer properties.
Medicine
Drug Development: The compound might be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry
Material Science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if the compound is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features
*Estimated based on molecular formula C₂₃H₂₀N₄O₃S₂.
Key Research Findings
Substituent Impact on Reactivity: The ethyl group on the thiadiazole ring (target compound and ) enhances lipophilicity compared to amino () or benzylsulfanyl () groups. This may improve membrane permeability in biological systems. In contrast, the benzamide group in offers greater resistance to hydrolysis.
Aromatic Interactions :
- The 2-hydroxynaphthyl moiety in the target compound enables π-π stacking and hydrogen bonding, which are absent in phenylcarbonyl () or methylbenzene () analogs. This could enhance binding to hydrophobic enzyme pockets or DNA intercalation.
Core Heterocycle Differences: 1,3,4-Thiadiazole (target, ) vs. Oxadiazoles, with oxygen, are less polarizable and may reduce metabolic degradation .
This highlights the importance of stereochemistry in optimizing drug-receptor binding .
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(2-hydroxynaphthalen-1-yl)methylidene]amino}benzene-1-sulfonamide is a compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
1. Structural Overview
The structural formula of the compound can be represented as follows:
This structure features a 1,3,4-thiadiazole ring, which is recognized for its ability to interact with various biological targets.
2. Biological Activities
Antimicrobial Activity :
Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains. For instance, derivatives have been tested against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting their proliferation .
Anticancer Properties :
The compound's potential as an anticancer agent has been explored through various studies. The presence of the thiadiazole ring enhances the cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Anti-inflammatory Effects :
Thiadiazole derivatives have also shown anti-inflammatory properties. Research highlights their ability to reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
Neuroprotective Effects :
Some studies indicate that compounds containing the thiadiazole moiety may offer neuroprotective benefits. They have been evaluated for their ability to prevent neuronal cell death in models of neurodegenerative diseases .
Case Study 1: Antimicrobial Activity
A study conducted by Gowda et al. (2020) synthesized several 1,3,4-thiadiazole derivatives and evaluated their antimicrobial activity against multiple strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Anticancer Activity
In a study published in Frontiers in Chemistry, researchers synthesized a series of 1,3,4-thiadiazole derivatives and tested their anticancer activity on various cell lines. The lead compound demonstrated IC50 values significantly lower than those of conventional chemotherapeutic agents .
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It may act on various receptors involved in inflammatory responses or cellular signaling pathways.
5. Conclusion
This compound exhibits a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. Ongoing research aims to further elucidate its mechanisms of action and therapeutic potential.
References Table
| Study | Focus | Findings |
|---|---|---|
| Gowda et al., 2020 | Antimicrobial | Significant inhibition against S. aureus and E. coli |
| Frontiers in Chemistry | Anticancer | Lead compound showed low IC50 values against cancer cell lines |
| Skrzypeka et al., 2021 | Neuroprotection | Prevented neuronal cell death in models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
